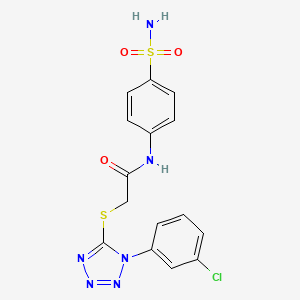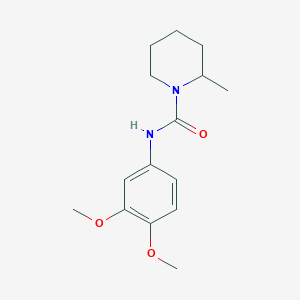
N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with a structure similar to “N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide” are often used in scientific research . They can have antioxidant properties and can scavenge reactive oxygen species (ROS) in vitro and in vivo.
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread .
Chemical Reactions Analysis
Reactions of similar compounds have been studied. For example, the reactions of 3,4-dimethoxyphenylethylamine and N-substituted α-amino acids were studied . Another process involves the hydrogenation of 3,4-dimethoxyphenylacetonitrile with a methylamine .
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
Compounds structurally related to N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide have been synthesized and tested for their cytotoxic activities against various cancer cell lines. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines, featuring similar dimethoxyphenyl groups, demonstrated potent cytotoxicity, with some derivatives showing IC50 values less than 10 nM against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. A single dose was curative against subcutaneous colon 38 tumors in mice for certain derivatives (Deady et al., 2003).
Crystal Structure and Analysis
The crystal structure and analysis of compounds containing the dimethoxyphenyl moiety have been extensively studied. For instance, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was synthesized and characterized, offering insights into its crystal and molecular structure, which is stabilized by hydrogen bond interactions (Prabhuswamy et al., 2016).
Chemical Synthesis and Modifications
Research has also focused on the chemical synthesis and modifications of related compounds. Novel derivatives have been synthesized for various applications, including as intermediates for further chemical modifications or as potential therapeutic agents. For instance, synthesis efforts have led to novel 1,2-functionally-substituted derivatives, demonstrating the versatility of these compounds in chemical synthesis (Aghekyan et al., 2009).
Biological Evaluation and Docking Studies
Further research includes biological evaluation and docking studies of related compounds, investigating their potential as therapeutic agents. For example, studies on the antimicrobial evaluation and docking studies of carboxamide derivatives highlight the potential of these compounds in developing new antimicrobials (Talupur et al., 2021).
Material Science Applications
Compounds with the dimethoxyphenyl motif have also found applications in material science. Aromatic polyamides with pendent dimethoxy-substituted units have been synthesized, showing good solubility and thermal stability, making them suitable for various applications in the material science field (Chang & Liou, 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11-6-4-5-9-17(11)15(18)16-12-7-8-13(19-2)14(10-12)20-3/h7-8,10-11H,4-6,9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDZMLGPNCTUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-methylpiperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

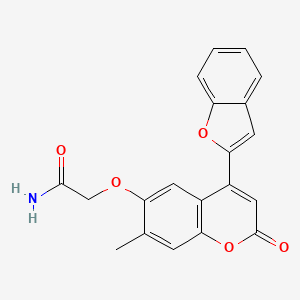
![N-(2-chlorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590923.png)
![N-[1-(1,3-Benzothiazol-6-yl)ethyl]but-2-ynamide](/img/structure/B2590925.png)

![N-(2-ethyl-6-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2590930.png)
![2-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide](/img/structure/B2590931.png)
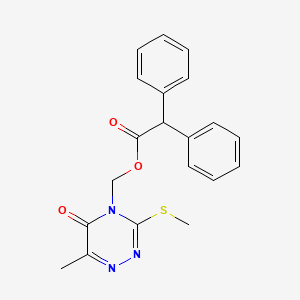
![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea](/img/structure/B2590935.png)
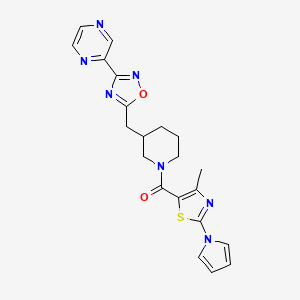
![methyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2590937.png)
![Methyl (E)-4-[4-(4-ethoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2590941.png)
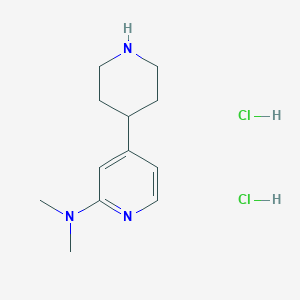
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2590944.png)
